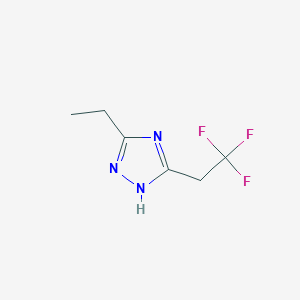

3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-2-4-10-5(12-11-4)3-6(7,8)9/h2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOKFVJEYIEYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach to 1,2,4-Triazole Synthesis

The 1,2,4-triazole core is typically synthesized via the cyclization of hydrazine derivatives with formamide or formic acid derivatives under controlled conditions. A notable method involves:

- Stepwise addition of reagents : Formic ether, hydrazine hydrate, and ammonium salts are combined in a sealed, high-pressure reaction vessel.

- Controlled heating and pressurization : The mixture is gradually heated to a target temperature to facilitate cyclization.

- Post-reaction processing : After completion, the reaction mixture is cooled, and byproducts such as methanol are evaporated, yielding a white emulsion.

- Crystallization : The emulsion is treated with ethanol, refluxed, filtered, and cooled to precipitate pure 1H-1,2,4-triazole crystals.

This process benefits from increased reaction speed, lower temperature requirements, and higher yields with minimal waste discharge, making it industrially attractive.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl substituent can be introduced by employing trifluoroethyl-containing precursors such as:

- 2,2,2-Trifluoroethyl hydrazine derivatives

- Trifluoroethyl halides or azides for nucleophilic substitution or cycloaddition reactions

The trifluoroethyl group is electron-withdrawing and enhances the compound’s lipophilicity, which is critical for biological activity.

Detailed Preparation Method for this compound

Stepwise Synthesis Outline

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Formic ether, hydrazine hydrate, ammonium salt; high-pressure vessel; gradual heating to ~100–150 °C | Formation of intermediate hydrazide and cyclization to 1,2,4-triazole ring |

| 2 | Cooling and evaporation of methanol byproduct | Purification of intermediate |

| 3 | Addition of ethanol; reflux; hot filtration; cooling to room temperature | Crystallization of 1H-1,2,4-triazole core |

| 4 | Alkylation with ethyl halide (e.g., ethyl bromide) under basic conditions | Introduction of ethyl group at N-3 position |

| 5 | Introduction of 2,2,2-trifluoroethyl substituent via nucleophilic substitution or cycloaddition | Installation of trifluoroethyl group at C-5 position |

Reaction Conditions and Catalysts

- The cyclization step is performed under sealed, pressurized conditions with stirring to ensure homogeneity.

- Alkylation reactions typically use bases such as triethylamine or DBU to deprotonate the triazole nitrogen.

- The trifluoroethyl group introduction may involve copper(I)-catalyzed cycloaddition reactions or nucleophilic substitution using trifluoroethyl azide or trifluoroethyl halides under inert atmosphere.

Alternative Preparation Routes and Catalytic Methods

Copper(I)-Catalyzed Cycloaddition ("Click Chemistry")

While this method is more common for 1,2,3-triazoles, similar copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategies can be adapted for fluorinated triazoles:

- Reagents: Azides bearing trifluoroethyl groups and terminal alkynes.

- Catalyst: Copper(I) iodide (CuI) or copper triflate.

- Solvent: Acetonitrile or dimethyl sulfoxide (DMSO).

- Conditions: Room temperature to reflux, under nitrogen atmosphere to prevent oxidation.

- Outcome: High yields of fluorinated triazole derivatives with regioselectivity.

DBU-Promoted Cyclization with β-Ketoesters

For related triazole derivatives, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is used as a base promoter in acetonitrile solvent at 50 °C, facilitating cycloaddition of azides and β-ketoesters to form substituted triazoles. This method offers:

Research Findings and Yield Data

Summary and Recommendations

- The most reliable preparation of this compound involves a multistep synthesis , starting from hydrazine and formic derivatives to build the triazole ring, followed by sequential alkylation and trifluoroethylation.

- Copper(I)-catalyzed cycloaddition is a valuable method for installing the trifluoroethyl group with good selectivity and yield.

- DBU-promoted cyclization offers a mild and efficient route for related triazole derivatives and can be adapted for this compound.

- Industrially, the process benefits from controlled pressurization, inert atmosphere, and optimized purification to maximize yield and purity.

- The trifluoroethyl group significantly influences the compound’s properties, necessitating careful handling of fluorinated reagents.

Scientific Research Applications

Scientific Research Applications

The compound is being explored for its potential therapeutic effects. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Studies suggest that derivatives of triazoles can act as anti-inflammatory agents and have potential applications in treating conditions such as cancer and autoimmune diseases .

Case Study: Anti-Cancer Activity

A study conducted on triazole derivatives demonstrated their ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involved the modulation of signaling pathways related to cell survival .

Material Science

In material science, 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental factors such as moisture and UV radiation .

Table: Comparison of Triazole Derivatives in Material Science

| Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| This compound | 250 | 50 |

| Triazole A | 230 | 45 |

| Triazole B | 240 | 48 |

Mechanism of Action

The mechanism of action of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituents, electronic effects, and key physical properties of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole with analogous derivatives:

Key Observations:

- Trifluoroethyl vs. Non-Fluorinated Groups: The trifluoroethyl group at position 5 enhances metabolic stability and electronegativity, making the compound less susceptible to oxidative degradation compared to ethyl or methyl analogs .

- Thione vs. Alkyl Substituents : Sulfur-containing derivatives (e.g., thiones) exhibit distinct coordination chemistry and biological activity, often showing higher polarity and metal-binding capacity .

- Steric Effects : Bulky substituents like isopropyl reduce reactivity but may improve target specificity in pesticidal applications .

Physicochemical Properties

- Solubility : The trifluoroethyl group increases hydrophobicity, reducing aqueous solubility compared to hydroxyl- or amine-substituted triazoles .

- Crystal Structure: Ethyl-substituted triazoles (e.g., 3-ethyl-1H-1,2,4-triazole-5(4H)-thione) form monoclinic crystals (space group P21) with intermolecular hydrogen bonding, a feature likely shared by the target compound .

Biological Activity

3-Ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound features a triazole ring that is substituted with ethyl and trifluoroethyl groups, which significantly influence its chemical properties and biological interactions. Given the increasing interest in triazoles for their pharmacological potential, this article explores the biological activity of this compound through various studies and findings.

The unique structure of this compound enhances its lipophilicity and metabolic stability. The trifluoroethyl group contributes to increased solubility in organic solvents and potential interactions with biological membranes. The compound can be synthesized through a [3+2] cycloaddition reaction involving nitrile imines and trifluoroacetonitrile under basic conditions.

Antimicrobial Activity

Research indicates that triazoles exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles have shown promising antibacterial activity against various strains of bacteria. Specifically, compounds with similar structural features to this compound have been tested against both Gram-positive and Gram-negative bacteria using methods such as agar disc diffusion and minimum inhibitory concentration (MIC) assessments .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Triazole A | E. coli | 5 | 20 |

| Triazole B | S. aureus | 10 | 15 |

| Triazole C | P. aeruginosa | 7 | 18 |

Anticancer Activity

Triazoles have been explored for their anticancer properties as well. The structural characteristics of this compound may allow it to act on various cancer cell lines by inducing apoptosis or inhibiting proliferation. Studies on related compounds have demonstrated activity against breast cancer and leukemia cell lines . The exact mechanisms remain an area for further research.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Enzyme Inhibition: Interaction with enzymes critical for microbial survival or cancer cell proliferation.

- Membrane Interaction: Enhanced lipophilicity may facilitate penetration into cellular membranes.

- Metal Ion Coordination: The triazole ring can coordinate with metal ions in biological systems, influencing various biochemical pathways.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Study on Antibacterial Activity: A recent study synthesized several triazoles and evaluated their antibacterial properties against resistant strains like MRSA. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

- Antiviral Screening: Another investigation assessed the antiviral activity of triazole derivatives against influenza virus strains. Compounds were shown to inhibit viral replication effectively at low concentrations .

Q & A

Q. Basic

- IR Spectroscopy : Identify triazole ring vibrations (e.g., C=N stretch at 1520–1600 cm⁻¹) and S–H/N–H bonds (2500–2600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and trifluoroethyl (δ 3.8–4.2 ppm for CF₃CH₂) groups. ¹⁹F NMR is critical for confirming trifluoroethyl substitution (δ -60 to -70 ppm) .

How can computational methods like DFT enhance the understanding of the electronic properties and reactivity of this triazole compound?

Advanced

Density Functional Theory (DFT) calculations reveal:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., sulfur in thione form) for predicting reaction pathways .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess redox stability. For example, trifluoroethyl groups lower LUMO energy, increasing electrophilicity and reactivity toward nucleophiles .

What safety protocols are recommended when handling fluorinated triazole compounds during synthesis?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Ventilation : Ensure adequate airflow to prevent inhalation of volatile intermediates (e.g., trifluoroacetic acid byproducts) .

- Waste Disposal : Neutralize acidic residues before disposal to minimize environmental toxicity .

What methodologies are employed to assess the pharmacokinetic properties of 1,2,4-triazole derivatives, and how can metabolic stability be improved?

Q. Advanced

- In Vivo Pharmacokinetics : Administer compounds to rats and measure plasma concentration-time profiles using LC-MS/MS. For example, potassium salts of triazole derivatives show improved bioavailability due to enhanced solubility .

- CYP450 Inhibition Assays : Identify metabolic liabilities; introducing electron-withdrawing groups (e.g., CF₃) reduces oxidation by cytochrome P450 enzymes, prolonging half-life .

How does the introduction of trifluoroethyl groups influence the physicochemical properties of 1,2,4-triazole derivatives compared to non-fluorinated analogs?

Q. Basic/Advanced

- Lipophilicity : Trifluoroethyl groups increase logP values by ~1.5 units, enhancing membrane permeability .

- Electron Effects : The strong electron-withdrawing nature of CF₃ stabilizes the triazole ring, reducing susceptibility to hydrolysis .

- Biological Activity : Fluorination often enhances antimicrobial potency by improving target binding (e.g., bacterial dihydrofolate reductase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.